Ethyl Di-o-tolylphosphonoacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Di-o-tolylphosphonoacetate can be synthesized through a reaction involving ethyl bromoacetate and di-o-tolylphosphine oxide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl Di-o-tolylphosphonoacetate primarily undergoes substitution reactions, particularly in the Horner-Wadsworth-Emmons reaction to form alkenes. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Sodium hydride (NaH) in THF at low temperatures (e.g., -78°C to -20°C).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include alkenes from the Horner-Wadsworth-Emmons reaction and various oxidized or reduced derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl Di-o-tolylphosphonoacetate has a variety of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl Di-o-tolylphosphonoacetate in the Horner-Wadsworth-Emmons reaction involves the formation of a phosphonate carbanion intermediate, which then reacts with an aldehyde or ketone to form an alkene. The reaction proceeds through a series of nucleophilic addition and elimination steps, ultimately resulting in the formation of the desired product .
Comparison with Similar Compounds
Ethyl Di-o-tolylphosphonoacetate can be compared with other phosphonate esters used in similar reactions:
Diethyl phosphonoacetate: Similar in reactivity but with different steric and electronic properties.
Dimethyl phosphonoacetate: Another related compound with distinct reactivity and applications.
Benzyl dimethylphosphonoacetate: Used in similar synthetic applications but with different substituents affecting its reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.
Properties
IUPAC Name |
ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGWWFFVZDOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442275 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188945-41-7 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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